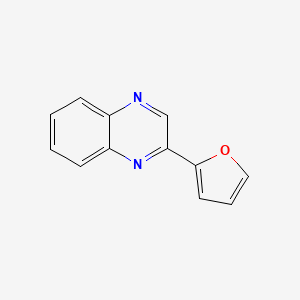

2-(2-Furyl)quinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c1-2-5-10-9(4-1)13-8-11(14-10)12-6-3-7-15-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMMKFQRNWXFSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50300340 | |

| Record name | 2-(2-furyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-21-3 | |

| Record name | MLS002920353 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-furyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Quinoxaline Scaffolds in Modern Chemistry Research

The quinoxaline (B1680401) scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrazine (B50134) ring, is a privileged structure in modern chemical research, particularly in the realm of medicinal chemistry. nih.govnih.gov Quinoxaline derivatives are recognized for their vast array of biological activities, which has led to their investigation and development as therapeutic agents. nih.govnih.gov The inherent aromatic and electron-deficient nature of the pyrazine ring, combined with the diverse opportunities for substitution on the benzene ring, allows for extensive structural modifications to fine-tune their pharmacological profiles. ekb.eg

The broad-spectrum biological activity of quinoxalines is well-documented, with derivatives showing promise as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antiprotozoal agents. wisdomlib.orgresearchgate.net In the field of oncology, quinoxaline-based compounds have been investigated as kinase inhibitors and DNA intercalating agents, demonstrating significant cytotoxic effects against various cancer cell lines. nih.govekb.eg Furthermore, their utility extends to materials science, where their unique photophysical and electrochemical properties are harnessed in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. elsevierpure.comnih.gov The synthetic accessibility of the quinoxaline core further enhances its appeal, allowing for the generation of large libraries of compounds for screening and development. nih.govthieme-connect.de

Historical Context of 2 Substituted Quinoxaline Derivatives in Academic Study

The academic study of quinoxaline (B1680401) derivatives dates back over a century, with early research focusing on their synthesis and fundamental chemical properties. A cornerstone of quinoxaline synthesis has historically been the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. youtube.comyoutube.com This robust and versatile method provided a straightforward entry into the quinoxaline ring system and has been adapted and refined over the years.

The exploration of 2-substituted quinoxaline derivatives gained momentum as chemists sought to understand how modifications at this position would influence the chemical and biological properties of the scaffold. Early studies often involved the nucleophilic substitution of halogenated quinoxalines, allowing for the introduction of a wide variety of functional groups at the 2-position. These foundational studies laid the groundwork for the development of more complex quinoxaline-based molecules. As analytical techniques became more sophisticated, researchers were able to correlate specific structural features, such as the nature of the substituent at the 2-position, with observed biological activities, paving the way for the rational design of new therapeutic agents. The introduction of heterocyclic moieties, such as the furyl group, represented a strategic move to explore novel chemical space and potentially enhance biological efficacy and modulate physicochemical properties.

Current Research Landscape and Emerging Interests in 2 2 Furyl Quinoxaline

Classical and Conventional Synthesis Approaches

The traditional methods for synthesizing the quinoxaline core, and by extension this compound, have long relied on well-established condensation and cyclization reactions.

Condensation Reactions with ortho-Phenylenediamines and 1,2-Dicarbonyl Compounds

The most classic and widely employed method for the synthesis of quinoxalines is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.net In the specific case of this compound, this involves the reaction of o-phenylenediamine with a furan-containing 1,2-dicarbonyl species, such as 2-furylglyoxal.

This reaction is typically carried out in a suitable solvent, and while it can proceed without a catalyst, it is often facilitated by the use of acids. nih.gov The reaction mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the nucleophilic attack of the amino groups of the diamine on the carbonyl groups, followed by dehydration to yield the aromatic quinoxaline ring. A variety of catalysts, including acetic acid, iodine, and various metal salts, have been explored to improve reaction times and yields. nih.gov

The versatility of this method allows for the synthesis of a wide array of substituted quinoxalines by simply varying the substituents on the o-phenylenediamine and the 1,2-dicarbonyl compound. For instance, using a substituted o-phenylenediamine with 2-furylglyoxal would lead to the corresponding substituted this compound derivative.

| Catalyst | Reaction Conditions | General Observations |

|---|---|---|

| Acetic Acid | Often used as a solvent or co-solvent, moderate temperatures. | A traditional and simple acidic catalyst. |

| Iodine | Catalytic amounts in solvents like acetonitrile (B52724) or DMSO. | Acts as a mild Lewis acid and oxidizing agent. |

| CuSO₄·5H₂O | Often used in water or other green solvents. | An inexpensive and environmentally friendly catalyst. |

| Montmorillonite K10 | Heterogeneous catalyst, easily separable. | A clay-based catalyst promoting green chemistry principles. |

| Ionic Liquids | Can act as both solvent and catalyst. | Offers advantages in terms of recyclability. |

Cyclo-condensation Reactions

Cyclo-condensation reactions represent another cornerstone in the synthesis of quinoxalines. These reactions involve the formation of the quinoxaline ring system in a single step from acyclic precursors. While closely related to the condensation reactions mentioned above, the term cyclo-condensation often emphasizes the ring-forming aspect of the transformation.

For the synthesis of furan-containing quinoxalines, this could involve the reaction of a suitably functionalized furan derivative with a 1,2-diaminobenzene. The specific nature of the functional groups on the furan precursor would dictate the precise reaction conditions and mechanism.

Modern and Sustainable Synthetic Strategies

In recent years, the field of organic synthesis has witnessed a significant shift towards the development of more efficient, environmentally friendly, and sustainable methodologies. This has led to the emergence of novel strategies for the synthesis of quinoxalines, including this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. digitellinc.comnih.govnih.gov The synthesis of quinoxalines, including furan-substituted derivatives, has been successfully adapted to microwave conditions. nih.govresearchgate.net

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be significantly expedited under microwave irradiation, often in the absence of a solvent. researchgate.net This approach not only reduces reaction times from hours to minutes but also aligns with the principles of green chemistry by minimizing waste. For example, the synthesis of various quinoxaline derivatives has been achieved in high yields within a minute under solvent-free microwave irradiation, catalyzed by manganese(IV) dioxide. researchgate.net

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Energy Consumption | Higher | Lower |

| Solvent Usage | Often requires solvents | Can be performed solvent-free |

| Yields | Variable | Often higher |

Organocatalytic and Metal-Free Synthetic Routes

The use of transition metals in catalysis, while highly effective, can sometimes lead to product contamination and environmental concerns. This has spurred the development of organocatalytic and metal-free synthetic routes for quinoxaline synthesis. nih.gov

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of quinoxaline synthesis, various organocatalysts have been employed to promote the condensation of o-phenylenediamines with dicarbonyl compounds. nih.gov For instance, ionic liquids have been designed to act as heterogeneous catalysts that can be easily recovered and reused. nih.gov

Furthermore, metal-free approaches often utilize readily available and environmentally benign reagents. For example, iodine has been used as a catalyst for the synthesis of quinoxaline derivatives under metal-free conditions. nih.gov These methods offer a more sustainable alternative to traditional metal-catalyzed reactions.

Electrochemical Synthesis Methods for Quinoxaline Core

Electrochemical synthesis is gaining traction as a green and powerful tool in modern organic chemistry. rsc.org This method uses electricity to drive chemical reactions, often avoiding the need for harsh reagents and oxidants. rsc.orgacs.org The synthesis of the quinoxaline core can be achieved through electrochemical methods, for instance, via an electrochemical tandem oxidative azidation and intramolecular cyclization. rsc.org

In one approach, N-aryl enamines and a nitrogen source like TMSN₃ can be subjected to electrochemical oxidation. This process induces an intramolecular annulation to construct the quinoxaline ring system. rsc.org This method is advantageous as it avoids the use of transition metal catalysts and chemical oxidants, making it an environmentally sustainable process. rsc.org While the direct electrochemical synthesis of this compound has not been extensively detailed, the developed methodologies for the quinoxaline core could potentially be adapted by using appropriate furan-containing starting materials.

Green Chemistry Approaches Utilizing Heterogeneous Catalysts

The synthesis of quinoxaline derivatives has increasingly benefited from green chemistry principles, emphasizing the use of recoverable and environmentally benign heterogeneous catalysts. These approaches aim to minimize waste, avoid harsh reaction conditions, and simplify product purification.

Several types of heterogeneous catalysts have proven effective in synthesizing the quinoxaline scaffold, often through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. Iron-based nanoparticles, prized for their high surface area, low toxicity, and magnetic properties, facilitate easy separation from the reaction mixture using an external magnet. rsc.org For instance, isatin (B1672199) sulfonic acid immobilized on silica-modified Fe₃O₄ nanoparticles has been utilized as an efficient catalyst for quinoxaline synthesis in ethanol (B145695) at room temperature. rsc.org Similarly, nano-γ-Fe₂O₃–SO₃H has been employed for cyclo-condensation reactions under solvent-free conditions. rsc.org

Silica nanoparticles have also been used, providing a high number of active sites for the condensation reaction under solvent-free conditions, leading to high yields in short reaction times. rsc.org Furthermore, polymer-supported sulphanilic acid has been demonstrated as an effective and recyclable heterogeneous catalyst for the one-pot synthesis of quinoxaline derivatives in ethanol. researchgate.net

Heteropolyoxometalates, such as molybdophosphovanadates supported on alumina, offer another mild and efficient catalytic system. These catalysts have been used for quinoxaline synthesis at room temperature in toluene, with the catalyst being easily separated by filtration for reuse. nih.gov The use of such catalysts aligns with green chemistry goals by offering high yields under mild conditions. nih.gov While many of these examples focus on the general quinoxaline framework, the principles are directly applicable to the synthesis of specific derivatives like this compound. A study on the acetalization of furfural (B47365) with ethylene (B1197577) glycol successfully used Keggin-type heteropoly acids as efficient solid acid catalysts, underscoring their utility in reactions involving furan-containing precursors. asianpubs.org

Table 1: Heterogeneous Catalysts in Quinoxaline Synthesis

| Catalyst | Reactants | Solvent | Conditions | Key Advantages |

|---|---|---|---|---|

| Fe₃O₄@APTES@isatin | o-phenylenediamine, 1,2-dicarbonyls | Ethanol | Room Temperature | Magnetically separable, reusable, mild conditions. rsc.org |

| nano-γ-Fe₂O₃–SO₃H | o-phenylenediamines, 1,2-diketones | Solvent-free | - | Good yields, easy work-up, non-toxic catalyst. rsc.org |

| Silica Nanoparticles (SiO₂) | 1,2-diamines, 1,2-diketones | Solvent-free | Room Temperature | High yields, short reaction times, regenerable catalyst. rsc.org |

| Alumina-supported CuH₂PMo₁₁VO₄₀ | o-phenylenediamine, Benzil | Toluene | Room Temperature | Reusable, high activity, mild conditions. nih.gov |

| Polymer-supported sulphanilic acid | 1,2-diamines, 1,2-dicarbonyls | Ethanol | Room Temperature or Reflux | Recyclable (up to 5 times), excellent yields. researchgate.net |

Synthesis of Furoquinoxaline Ring Systems and Related Structures

The fusion of furan and quinoxaline rings creates the furoquinoxaline system, a tricyclic structure of significant chemical interest. The synthesis of this scaffold can be approached by either constructing the furan ring onto a pre-existing quinoxaline or by building both heterocyclic systems in a coordinated fashion.

Construction of Furan Rings onto Quinoxaline Frameworks

Building a furan ring onto an established quinoxaline framework is a key strategy for producing furo[2,3-b]quinoxalines. One effective method involves using a 3-substituted-2(1H)-quinoxalinone as the starting material. For example, 3-halo-2-arylfuro[2,3-b]quinoxalines have been synthesized from the corresponding 3-(bromo-2-oxo-2-phenylethyl)-2(1H)-quinoxalinone. researchgate.net This transformation represents a ring closure reaction where the furan ring is formed from a side chain attached to the quinoxaline core.

Another conceptual approach involves the acid-promoted ring opening of a furan, followed by a reductive cyclization. While demonstrated for the synthesis of pyrrolo[1,2-a]quinoxalines from N-(furan-2-ylmethyl)-2-nitroanilines, this strategy highlights the versatility of using furan precursors to build new fused rings. researchgate.net The furan ring opens to form a 1,4-diketone intermediate, which then undergoes cyclization to form the new heterocyclic ring fused to the quinoxaline system. researchgate.net This principle could be adapted to form a furan ring under different reaction schemes.

Tandem C-C Bond Formation and Cyclization Mechanisms

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient and atom-economical route to complex molecules. The synthesis of highly substituted furans can be achieved through such mechanisms. For instance, a DBU-mediated tandem Michael addition followed by a 5-exo-dig-cycloisomerization of enynes and keto-methylenes has been developed for the synthesis of diversely functionalized furans. nih.gov This [3+2] annulation process is metal-free and proceeds with high atom economy. nih.gov

Applying this logic to furoquinoxaline synthesis, one could envision a tandem process starting with appropriately functionalized quinoxaline and alkyne precursors. A nucleophilic moiety on the quinoxaline could initiate a cascade with a molecule containing both an electron-deficient alkene and an alkyne, leading to the formation of the C-C bond and subsequent cyclization to construct the fused furan ring. Such a process would be a powerful tool for rapidly assembling the core furoquinoxaline structure.

Derivatization at Specific Quinoxaline Positions (e.g., 2, 3, 6, 7)

The functionalization of the quinoxaline ring at specific positions is crucial for modulating the properties of the resulting compounds. The 2, 3, 6, and 7 positions are common sites for derivatization.

Positions 2 and 3: These positions are often substituted by starting with the condensation of a substituted 1,2-dicarbonyl compound with a 1,2-phenylenediamine. For instance, using furan-2-yl-containing dicarbonyls leads directly to 2,3-di(furan-2-yl)quinoxaline (B5049737) derivatives. nih.gov These positions are pivotal, as substitutions here have been shown to be important for biological activity. nih.gov

Positions 6 and 7: Substituents on the benzene (B151609) portion of the quinoxaline ring are typically introduced by starting with a substituted 1,2-phenylenediamine. A new set of 35 different 3-alkyl and 3-ethoxycarbonylalkyl 6- and/or 7-substituted-2-quinoxalinones were prepared to investigate their biological activities, highlighting the importance of these positions. nih.gov Furthermore, various aromatic and heterocyclic moieties have been introduced at the 6-position via an amide bond, leading to compounds with notable potency. nih.gov For example, 2,3-di(furan-2-yl)-6-ethoxycarbonylamino quinoxaline has been identified as a compound of interest. nih.gov Quinoxaline derivatization using different commercially available phenyldiamines, such as 4,5-dimethylbenzene-1,2-diamine (B154071) (DMBA), has also been systematically investigated. rsc.org

Table 2: Examples of Derivatization at Specific Quinoxaline Positions

| Position(s) | Type of Derivative | Synthetic Approach | Starting Materials | Reference |

|---|---|---|---|---|

| 2, 3 | 2,3-di(furan-2-yl) | Condensation | 1,2-phenylenediamine, a furan-2-yl-containing 1,2-dicarbonyl | nih.gov |

| 6 | Amide derivatives | Amide bond formation | 6-amino-2,3-di(furan-2-yl)quinoxaline, various carboxylic acids/acid chlorides | nih.gov |

| 6 | Ethoxycarbonylamino | - | - | nih.gov |

| 3, 6, 7 | 3-alkyl/ethoxycarbonylalkyl-6/7-substituted-2-quinoxalinones | Cyclocondensation | Substituted 4,5-diaminobenzenes, α-keto acids/esters | nih.gov |

Vibrational and Electronic Spectroscopy for Structural Confirmation

Vibrational and electronic spectroscopy are foundational techniques for confirming the presence of key structural motifs and understanding the electronic environment within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound, the FT-IR spectrum provides direct evidence for the constituent aromatic rings and the carbon-nitrogen bonds of the quinoxaline system, as well as the characteristic vibrations of the furan ring.

The FT-IR spectra of quinoxaline derivatives typically exhibit several characteristic absorption bands. For instance, the stretching vibrations for the C=N bond within the pyrazine (B50134) ring are generally observed in the region of 1624–1620 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations from both the quinoxaline and furan rings appear in the 1600–1400 cm⁻¹ range. researchgate.net The presence of the furan moiety would be further confirmed by a C-O-C stretching band, often seen around 1022 cm⁻¹ for furan-containing quinoxaline analogs. researchgate.net Additionally, C-H stretching vibrations for the aromatic rings are expected above 3000 cm⁻¹. The analysis of related quinoxalinone derivatives often shows characteristic bands for C=O stretching (around 1677–1671 cm⁻¹) and N-H stretching (3320–3304 cm⁻¹), which helps in differentiating them from non-oxidized quinoxalines. nih.gov

Table 1: Representative FT-IR Vibrational Frequencies for this compound Analogs

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Interpretation |

| Aromatic C-H Stretch | 3100 - 3000 | Indicates protons on the quinoxaline and furan rings. |

| C=N Stretch | 1624 - 1620 | Confirms the imine bond within the pyrazine ring of the quinoxaline system. researchgate.net |

| Aromatic C=C Stretch | 1600 - 1400 | Corresponds to the carbon-carbon double bonds in both aromatic ring systems. researchgate.netnih.gov |

| C-O-C Stretch | ~1022 | Characteristic of the ether linkage within the furan ring. researchgate.net |

| C-H Out-of-Plane Bend | 970 - 750 | Provides information on the substitution pattern of the aromatic rings. |

Note: The data in this table is representative of quinoxaline and furan-containing analogs. Actual peak positions for this compound may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugation and electronic structure. The UV-Vis spectrum of a typical quinoxaline derivative dissolved in a solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) displays distinct absorption bands. scholaris.ca

Generally, two main absorption regions are observed for quinoxaline-based compounds. scholaris.ca The first, at shorter wavelengths (typically 250–300 nm), is attributed to π-π* transitions within the aromatic systems. A second, longer-wavelength band (around 350–400 nm) corresponds to n-π* electronic transitions involving the non-bonding electrons of the nitrogen atoms in the pyrazine ring. scholaris.ca The exact position and intensity of these bands are sensitive to the nature and position of substituents on the quinoxaline ring. For instance, the introduction of an electron-rich group can lead to a bathochromic (red) shift of the absorption maxima due to intramolecular charge transfer (ICT). scholaris.ca For some analogs, absorption maxima have been noted around 350, 415, and 448 nm. researchgate.net

Table 2: Typical Electronic Transitions for Quinoxaline Analogs

| Transition Type | Typical Wavelength (λmax) Range (nm) | Associated Chromophore |

| π → π | 250 - 300 | Aromatic rings (quinoxaline, furan). scholaris.ca |

| n → π | 350 - 400 | C=N group in the pyrazine ring. scholaris.ca |

Note: The data presented is based on studies of various quinoxaline derivatives. scholaris.ca The specific absorption maxima for this compound would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the complete molecular structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in a molecule. For this compound, the spectrum would show distinct signals for the protons on the benzo part of the quinoxaline ring and the protons of the furan ring.

The protons on the quinoxaline ring typically appear as multiplets in the aromatic region (δ 7.5-9.0 ppm). The exact chemical shifts and splitting patterns depend on their position relative to the nitrogen atoms and the furan substituent. The proton on the pyrazine ring (at C-3) is expected to be a singlet and highly deshielded due to the adjacent nitrogen atoms. The protons on the furan ring would also appear in the aromatic region, with their characteristic coupling constants helping to assign their specific positions. For example, in related quinoxalinone derivatives, aromatic protons are observed in the δ 7.00–8.40 ppm range. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Quinoxaline H-3 | > 8.5 | Singlet (s) | Deshielded proton on the pyrazine ring. |

| Quinoxaline H-5, H-6, H-7, H-8 | 7.5 - 8.2 | Multiplets (m) | Protons on the benzene ring portion. |

| Furan H-5' | ~7.6 | Doublet (d) | Proton adjacent to the oxygen in the furan ring. |

| Furan H-3' | ~6.5 | Doublet (d) | Proton adjacent to the point of attachment to the quinoxaline ring. |

| Furan H-4' | ~6.4 | Doublet of doublets (dd) | Proton between the other two furan protons. |

Note: These are estimated values based on general principles and data for related structures. The actual spectrum should be recorded in a specified solvent (e.g., CDCl₃ or DMSO-d₆).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The aromatic carbons in quinoxaline derivatives typically resonate in the range of δ 110–155 ppm. tsijournals.com

For this compound, the carbons of the quinoxaline ring would show signals with the carbons adjacent to nitrogen (C-2 and C-8a) being significantly deshielded. The carbon atom C-2, directly attached to the furan ring, would have its chemical shift influenced by the heteroaromatic substituent. The carbons of the furan ring would also appear in the aromatic region, with the carbon adjacent to oxygen (C-5') being the most deshielded among the furan carbons. In related quinoxalin-2(1H)-one systems, signals for aromatic carbons are found between 106 and 156 ppm. nih.gov

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| Quinoxaline C-2 | > 150 | Attached to nitrogen and the furan ring. |

| Quinoxaline C-3 | ~145 | Deshielded by adjacent nitrogen atoms. |

| Quinoxaline C-4a, C-8a | 140 - 145 | Bridgehead carbons adjacent to nitrogen. |

| Quinoxaline C-5, C-6, C-7, C-8 | 125 - 135 | Carbons of the benzene ring. |

| Furan C-2' | ~150 | Point of attachment to the quinoxaline ring. |

| Furan C-5' | ~145 | Carbon adjacent to oxygen. |

| Furan C-3', C-4' | 110 - 120 | Other carbons of the furan ring. |

Note: These are estimated values. The actual chemical shifts are dependent on the solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. Upon ionization, the this compound molecule will form a molecular ion (M⁺˙), the mass-to-charge ratio (m/z) of which confirms the molecular formula.

The fragmentation of quinoxalines is a crucial tool for their unequivocal identification. lookchem.com The fragmentation pattern of this compound would be expected to involve characteristic losses. A primary fragmentation pathway would likely be the loss of a hydrogen cyanide (HCN) molecule from the pyrazine ring, a common fragmentation for nitrogen-containing heterocycles. Another expected fragmentation is the cleavage of the bond between the quinoxaline and furan rings, leading to fragment ions corresponding to each ring system. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

Table 5: Expected Mass Spectrometry Fragmentation for this compound (C₁₂H₈N₂O)

| m/z Value | Ion | Possible Loss |

| 196 | [C₁₂H₈N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 169 | [C₁₁H₇N]⁺˙ | Loss of HCN |

| 168 | [C₁₂H₈N₂]⁺˙ | Loss of CO from the furan ring |

| 129 | [C₈H₅N₂]⁺ | Fragment corresponding to the quinoxaline ring after cleavage |

| 67 | [C₄H₃O]⁺ | Fragment corresponding to the furyl cation |

Note: This table presents plausible fragmentation pathways. The relative intensities of these fragments would depend on the ionization method and energy.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is an indispensable tool for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the crystalline solid, detailed information about the arrangement of atoms, bond lengths, bond angles, and unit cell dimensions can be obtained.

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure. This technique involves growing a single, high-quality crystal of the compound, which is then mounted on a diffractometer. The resulting diffraction data allows for the complete solution of the crystal structure, including the absolute configuration of chiral molecules.

For quinoxaline analogs, SC-XRD studies have revealed detailed structural information. For instance, the crystal structure of 2-chloroquinoxaline (B48734) was determined to be monoclinic with the space group P21/n. researchgate.net In another example, a study on 2-(2,3-bis(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)aniline reported a triclinic crystal system with the space group P1. researchgate.net These studies provide precise atomic coordinates, bond lengths, and angles, which are crucial for understanding the molecule's conformation.

The planarity of the quinoxaline ring system is a key feature often analyzed. In 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, the fused bicyclic ring system is not entirely planar, with a dihedral angle of 2.25 (6)° between its constituent rings. researchgate.net Deviations from planarity in the quinoxaline moiety can be influenced by the nature and steric bulk of the substituents.

Table 1: Crystallographic Data for Selected Quinoxaline Analogs

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 2-Chloroquinoxaline | C₈H₅ClN₂ | Monoclinic | P2₁/n | 9.1299 (2) | 3.8082 (1) | 21.0777 (6) | 90 | 93.028 (2) | 90 | researchgate.net |

| 2-Phenyl-3-(prop-2-yn-1-yloxy)quinoxaline | C₁₇H₁₂N₂O | Triclinic | P1 | 8.4614 (14) | 9.0947 (15) | 9.5360 (16) | 87.739 (2) | 72.963 (2) | 69.028 (2) | researchgate.net |

| 2-(2,3-bis(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)aniline | C₃₀H₂₄N₄O₂ | Triclinic | P1 | 8.7813 (5) | 12.2074 (7) | 12.7561 (7) | 112.071 (2) | 106.856 (2) | 92.265 (2) | researchgate.net |

This table is interactive. You can sort and filter the data.

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to assess the purity of a crystalline sample. researchgate.net Unlike SC-XRD, PXRD is performed on a polycrystalline powder, and the resulting diffraction pattern is a fingerprint of the crystalline material. It is particularly valuable in the pharmaceutical industry for detecting and quantifying polymorphism, the ability of a compound to exist in more than one crystal structure. rigaku.comresearchgate.net

Different polymorphic forms of a substance can exhibit distinct physical properties, which is of critical importance for drug development. researchgate.net PXRD patterns can be used to distinguish between different polymorphs by comparing the peak positions and intensities. rigaku.com For instance, small changes in the PXRD pattern, such as the appearance of new peaks or shifts in existing peaks, can indicate the presence of a new polymorphic form. researchgate.net The technique is also employed to monitor phase transformations that may occur due to factors like temperature, humidity, or pressure. rigaku.com Benchtop PXRD systems are now commonly used for routine analysis in both research and quality control settings. youtube.com

Intermolecular Interaction Analysis in Crystalline States

The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Understanding these interactions is key to predicting and controlling the solid-state properties of materials.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. researchgate.netnih.gov The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Selected Quinoxaline Analogs

| Compound | H···H | H···C/C···H | H···O/O···H | Other | Ref. |

| 1-Nonyl-3-phenylquinoxalin-2-one | 70.6% | 15.5% | 4.6% | 9.3% | nih.gov |

| 5-Nitroquinolin-8-yl-3-bromobenzoate | - | - | 24.6% (O-H) | - | researchgate.net |

| 5-Nitroquinolin-8-yl-3-chlorobenzoate | - | - | 25.1% (O-H) | - | researchgate.net |

This table is interactive. You can sort and filter the data.

Hydrogen bonds and π-stacking interactions are among the most important non-covalent forces that direct the self-assembly of molecules in the crystalline state. nih.gov In quinoxaline derivatives, the presence of nitrogen atoms in the quinoxaline ring and potentially other functional groups allows for the formation of various types of hydrogen bonds, such as C—H···N and C—H···O interactions.

In the crystal structure of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, the molecules are linked by C—H···N hydrogen bonds, forming corrugated layers. researchgate.netnih.gov Similarly, in 1-nonyl-3-phenylquinoxalin-2-one, C—H···O interactions between neighboring molecules lead to the formation of chains. nih.gov

π-stacking interactions between the aromatic rings of the quinoxaline moieties are also frequently observed. These interactions play a crucial role in the stabilization of the crystal packing. For instance, in 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, π-stacking interactions are present alongside hydrogen bonds. researchgate.netnih.gov The shape index plotted on the Hirshfeld surface is a useful tool for visualizing these π···π stacking interactions, which appear as adjacent red and blue triangles. mdpi.com The interplay of these directional interactions dictates the final three-dimensional architecture of the crystal.

Computational and Theoretical Investigations of 2 2 Furyl Quinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For a molecule like 2-(2-Furyl)quinoxaline, these calculations can elucidate its electronic behavior and predict its response to external stimuli such as light.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations can determine the optimized molecular geometry, electronic energies, and various other properties of this compound in its ground state. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), one can obtain a detailed picture of the molecule's electronic configuration and stability.

A typical output from a DFT calculation on this compound would include its total energy, the energies of its molecular orbitals, and the optimized bond lengths and angles. This information is crucial for understanding the molecule's fundamental chemical characteristics.

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to study electronic excited states, providing information about absorption spectra, transition energies, and the nature of electronic transitions. This method is invaluable for understanding the photophysical processes that may occur in the molecule, such as fluorescence or intramolecular charge transfer.

A TD-DFT analysis of this compound would yield a theoretical UV-Vis absorption spectrum, with predicted absorption maxima (λ_max) and corresponding oscillator strengths, which indicate the intensity of the transitions. It would also characterize the nature of the excited states, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between the furan (B31954) and quinoxaline (B1680401) rings.

Molecular Orbital Analysis

The analysis of molecular orbitals (MOs) provides a qualitative and quantitative understanding of chemical bonding and reactivity. For this compound, this analysis can reveal key insights into its electronic properties and potential for chemical reactions.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. A smaller HOMO-LUMO gap generally implies higher reactivity.

A hypothetical FMO analysis for this compound would provide the energy values for the HOMO and LUMO. The distribution of the electron density of these orbitals would show which parts of the molecule are most likely to be involved in electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| LUMO | Value not available |

| HOMO | Value not available |

| Gap | Value not available |

No specific experimental or theoretical data for the HOMO and LUMO energies of this compound are available in the public domain.

In molecules containing electron-donating and electron-accepting moieties, excitation by light can lead to an Intramolecular Charge Transfer (ICT) process, where an electron is transferred from the donor to the acceptor part of the molecule. In this compound, the furan ring could potentially act as an electron donor and the quinoxaline system as an electron acceptor. TD-DFT calculations are instrumental in studying the likelihood and nature of such ICT states. The formation of an ICT state can significantly influence the molecule's fluorescence properties, often leading to a large Stokes shift and sensitivity to solvent polarity.

A computational study on ICT in this compound would analyze the electron density distribution in the ground and excited states to identify any significant charge separation upon excitation.

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing a picture of the electron density distribution. This analysis partitions the total electron population among the different atoms, offering insights into the polarity of bonds and the reactive sites within the molecule. While Mulliken charges are known to be basis-set dependent, they can still provide valuable qualitative information about the distribution of electrons.

A Mulliken population analysis for this compound would assign a partial charge to each atom in the molecule. This would help in identifying the most electron-rich and electron-deficient centers, which is crucial for predicting how the molecule might interact with other chemical species.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Partial Charge (a.u.) |

| N1 (quinoxaline) | Value not available |

| N4 (quinoxaline) | Value not available |

| O (furan) | Value not available |

Specific Mulliken charge values for this compound are not available in the surveyed literature.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools designed to correlate the structural or property-based descriptors of a compound with its physicochemical properties or biological activity, respectively. These models are pivotal in drug discovery and materials science for predicting the behavior of novel compounds.

While extensive QSAR studies have been conducted on various quinoxaline derivatives to elucidate their therapeutic potential, specific QSPR or QSAR models focusing solely on this compound are not prominently available in the reviewed literature. However, the principles of these studies on analogous compounds offer a framework for understanding what such an analysis would entail for this compound. For instance, QSAR studies on 2-(aryl or heteroaryl)quinolin-4-amines, a related class of nitrogen-containing heterocycles, have successfully provided guidelines for designing new anti-HIV-1 agents. acs.orgresearchgate.net Similarly, research on quinoxalin-2(1H)-one derivatives has established structure-activity relationships for antiviral activity against the hepatitis C virus. researchgate.net A computational analysis of 2-aryl quinoxaline derivatives as α-amylase inhibitors also highlights the use of 3D-QSAR modeling to identify key structural features for biological activity. researchgate.net

A typical QSAR/QSPR study for this compound would involve calculating a range of molecular descriptors, including:

Topological descriptors: Describing the atomic connectivity.

Geometrical descriptors: Relating to the 3D structure of the molecule.

Electronic descriptors: Such as dipole moment and orbital energies.

Quantum-chemical descriptors: Derived from quantum mechanical calculations.

These descriptors would then be used to build a mathematical model that links the structure to a specific property (e.g., solubility, melting point) or activity (e.g., enzyme inhibition, receptor binding). Although a dedicated model for this compound is not present, the established success of QSAR/QSPR in the broader quinoxaline family suggests its utility for predicting the properties and activities of this specific compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide critical information about its conformational flexibility and its non-covalent interactions with other molecules, such as biological macromolecules or solvent molecules.

Specific MD simulation studies dedicated to the conformational analysis and interactions of this compound are not detailed in the available literature. However, the methodology has been applied to similar heterocyclic systems. For example, a study on 4-(2'-furyl)-2-(methylamino)pyrimidine utilized MD simulations alongside NMR techniques and semi-empirical calculations to investigate its conformational transformations. nih.gov Such a study revealed that the furan-pyrimidine ring system predominantly exists in an s-trans conformation in solution. nih.gov

For this compound, an MD simulation would typically involve:

Defining a force field, which is a set of parameters that describe the potential energy of the system.

Placing the molecule in a simulated environment, such as a box of water molecules, to mimic solution conditions.

Solving Newton's equations of motion for the system, which generates a trajectory of atomic positions and velocities over time.

Theoretical Prediction of Photophysical and Electrochemical Parameters

The photophysical and electrochemical properties of quinoxaline derivatives are of great interest for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Theoretical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting these properties.

DFT calculations are widely used to determine the electronic structure of molecules, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the electronic absorption and emission properties of a molecule, as well as its electrochemical behavior.

Studies on various quinoxaline derivatives provide a strong basis for predicting the properties of this compound. For example, DFT calculations on quinoxalin-2(H)-one and its derivatives have been used to calculate their redox potentials and HOMO-LUMO energy gaps. Theoretical investigations on other quinoxaline derivatives have successfully predicted their electronic and photovoltaic properties, showing good correlation with experimental data. researchgate.net

For this compound, DFT calculations would predict the energies of its frontier molecular orbitals. The introduction of the electron-rich furan ring is expected to influence these energy levels compared to the parent quinoxaline molecule. TD-DFT calculations can further predict the electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π-π* or n-π*).

The electrochemical properties, such as reduction potentials, can also be computationally estimated. Studies on 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have shown a strong correlation between computationally calculated reduction potentials and experimentally measured values. These calculations help in understanding the ease with which a molecule can accept or donate electrons, which is fundamental to its application in redox-active materials.

Below is a table summarizing representative theoretically predicted parameters for some quinoxaline derivatives, illustrating the type of data generated from such computational studies. It is important to note that these values are for related compounds and not for this compound itself, for which specific data is not available in the cited literature.

| Compound/Derivative Class | Method | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Energy Gap (eV) | Predicted λmax (nm) | Source |

| Quinoxalin-2(H)-one | DFT/B3LYP/6-311G | - | - | - | - | |

| 3-Methylquinoxalin-2(1H)-one | DFT/B3LYP/6-311G | - | - | - | - | |

| 3-Aminoquinoxalin-2(1H)-one | DFT/B3LYP/6-311G | - | - | - | - | |

| Various Quinoxaline Dyes | B3LYP/6-311G(d,p) | -5.8 to -6.9 | -2.0 to -2.9 | 3.7 to 4.2 | 340-420 | researchgate.net |

These theoretical predictions are invaluable for the rational design of new materials. By systematically modifying the structure of this compound in silico (e.g., by adding substituents) and calculating the resulting changes in its photophysical and electrochemical parameters, researchers can efficiently screen for candidates with desired properties before embarking on synthetic efforts.

Photophysical Properties and Optoelectronic Applications of 2 2 Furyl Quinoxaline Derivatives

Luminescence Characteristics

Quinoxaline (B1680401) derivatives are recognized for their significant luminescence properties, which are heavily influenced by their molecular structure and environment. researchgate.net The quinoxaline moiety itself acts as a representative fluorophore, and its combination with other aromatic or heteroaromatic groups can lead to materials with valuable photophysical and electrochemical properties. researchgate.net The presence of the electron-rich furan (B31954) ring attached to the electron-deficient quinoxaline core creates a donor-acceptor (D-A) type structure, which is fundamental to many of the observed luminescent phenomena.

Photoluminescence (PL) and Electroluminescence (EL) Properties

The photoluminescence (PL) and electroluminescence (EL) of quinoxaline derivatives are central to their application in light-emitting devices. These compounds, known for being π-deficient aromatic heterocycles, are often used as electron-withdrawing components in push-pull structures that facilitate intramolecular charge transfer (ICT), a process that can induce strong luminescence. researchgate.net

The emission color of these derivatives can be tuned across the visible spectrum. For instance, various derivatives have been developed as blue and green fluorescent materials. nitech.ac.jp Through strategic molecular design, such as the synthesis of 2,3-di(thiophen-2-yl)quinoxaline based amine derivatives, emission in the yellow-blue region (465 to 566 nm) has been achieved. researchgate.net In the solid state, intermolecular interactions can cause a red-shift in the emission spectrum compared to the solution state. researchgate.net

When incorporated into organic light-emitting diodes (OLEDs), these materials can exhibit efficient electroluminescence. A device utilizing the quinoxaline derivative 4,4'-((1E,1'E)-quinoxaline-2,3-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline) (QDMA2) as the emissive layer demonstrated a correlated color temperature of 1875 K, indicative of a warm white light emission. nih.gov The performance of such devices is highly dependent on the molecular structure, which influences charge transport and recombination efficiency. For example, a bipolar host material based on a carbazole-quinoxaline structure, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), has been successfully employed in yellow phosphorescent OLEDs. researchgate.net

Table 1: Photoluminescence (PL) Data for Representative Quinoxaline Derivatives

| Compound Name | Solvent/State | Excitation Max (λex, nm) | Emission Max (λem, nm) |

|---|---|---|---|

| 2,3-di(thiophen-2-yl)quinoxaline amine derivatives (general) | Varies | ICT Band (390-461) | 465 - 566 |

| 6-chloro-2,3-di(pyridine-2-yl)quinoxaline (2-CPQ) | DMF | - | 607, 653 |

| 4,4'-...bis(N,N-dimethylaniline) (QDMA2) | Aggregated State | - | - |

Data compiled from references researchgate.netnih.govnih.govnih.gov.

Absolute Photoluminescence Quantum Yield Determination

The photoluminescence quantum yield (PLQY or ΦF) is a critical parameter that quantifies the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. High PLQY is a desirable trait for materials used in applications like OLEDs and fluorescent probes. depaul.edu The PLQY can be determined using either absolute or relative methods. The absolute method often involves an integrating sphere to collect all emitted light, while the relative method compares the fluorescence intensity of the sample to a standard with a known quantum yield. depaul.edu

The quantum yield of quinoxaline derivatives can vary widely depending on their structure and environment. For example, 6-chloro-2,3-di(pyridine-2-yl)quinoxaline (2-CPQ) was reported to have a fluorescence quantum yield (ΦF) of 0.21 in DMF. nih.gov In contrast, some quinoxalinone derivatives may exhibit very low quantum yields (e.g., 2.3%), which can be advantageous for applications like photocatalysis where energy retention in the excited state is preferred over light emission. depaul.edu For materials designed for OLEDs, a high solid-state PLQY is crucial. A dual-core deep-blue emitter, TPO-AP, which incorporates an oxazole (B20620) moiety, exhibited a high PLQY of 88% in solution. nih.gov This high efficiency is often achieved by designing molecules with rigid structures that minimize non-radiative decay pathways. depaul.edu

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique used to study the excited-state dynamics of fluorescent molecules. bmglabtech.com It measures the decay of fluorescence intensity over time after excitation by a short pulse of light, providing the fluorescence lifetime (τ). bmglabtech.compsu.edu This lifetime is sensitive to the fluorophore's local environment and can reveal information about various de-excitation processes, such as intersystem crossing and non-radiative decay. nih.govnih.gov

For quinoxaline derivatives, fluorescence lifetimes are typically in the nanosecond range. nih.gov For example, time-resolved photoluminescence (TRPL) measurements of a high-efficiency deep-blue emitter (TPO-AP) showed a mono-exponential decay with a fluorescence lifetime of 1.36 ns. nih.gov Such short lifetimes are characteristic of prompt fluorescence and are desirable for high-performance OLEDs. The technique can also be used to distinguish between different emissive species. In studies of some aryl-substituted quinoxalines, different decay components can be attributed to a less polar locally excited (LE) state and a more polar intramolecular charge transfer (ICT) state. nih.gov

Halochromic and Solvatochromic Behavior

The optical properties of many quinoxaline derivatives are sensitive to their chemical environment, leading to phenomena such as halochromism (color change with pH) and solvatochromism (color change with solvent polarity).

Halochromism: Certain quinoxaline derivatives can act as pH indicators or chemical sensors. researchgate.netbwise.kr This behavior stems from the protonation or deprotonation of the nitrogen atoms in the pyrazine (B50134) ring, which alters the electronic structure and, consequently, the absorption and emission spectra. researchgate.net For instance, some quinoxaline dyes doped with a strong acid show sensitivity to volatile amines, making them potential indicators for food freshness in intelligent packaging. researchgate.net A benzo[g]indolo[2,3-b]quinoxaline derivative has been reported to exhibit pronounced halochromism, with its absorption spectrum tunable across the entire visible range and into the near-IR depending on the degree of protonation. rsc.org

Solvatochromism: Quinoxaline derivatives with donor-acceptor architectures often exhibit significant solvatochromism. nih.govnih.gov This is due to a change in the dipole moment of the molecule upon excitation. Polar solvents tend to stabilize the more polar excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. nih.govresearchgate.net A detailed study of quinoxalines substituted with aryl moieties like naphthalene (B1677914) and anthracene (B1667546) revealed that in polar solvents, emission can occur from both a locally excited (LE) state and a highly polar intramolecular charge transfer (ICT) state. nih.gov The large change in Stokes shift with increasing solvent polarity is a key indicator of the ICT character of the emissive state. This property is crucial as it demonstrates how the emission color can be tuned simply by changing the solvent environment. nih.gov

Table 2: Solvatochromic Data for an Exemplary Donor-Acceptor Quinoxaline Derivative

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| n-Hexane | 31.0 | 380 | 450 | 4200 |

| Toluene | 33.9 | 385 | 475 | 5000 |

| Chloroform | 39.1 | 390 | 510 | 6100 |

Note: This table represents typical solvatochromic behavior for donor-acceptor quinoxaline derivatives and is illustrative. Data is generalized from principles described in reference nih.gov.

Aggregation-Induced Emission (AIE) Phenomena and Nanoparticle Formation

While many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases upon aggregation, a unique class of molecules exhibits the opposite effect, known as aggregation-induced emission (AIE). nih.gov In AIE-active molecules, emission is weak in dilute solutions but becomes strong in the aggregated state or solid state. This phenomenon is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway. rsc.org

The AIE effect has been observed in certain quinoxaline derivatives. For example, quinoxaline derivatives functionalized with tetraphenylethene (TPE), a well-known AIE-active moiety, have been synthesized and shown to exhibit typical AIE properties. rsc.org The formation of nanoparticles in poor solvents (like water added to a THF solution) leads to a significant enhancement of fluorescence intensity. nih.gov This property is highly valuable for applications in bioimaging and sensing. Interestingly, subtle structural modifications can lead to a transformation from ACQ to AIE behavior, highlighting the precision required in molecular design. nih.gov For instance, a study on BN-doped polycyclic aromatic hydrocarbons demonstrated that changing a substituent group could switch the molecule from being ACQ-active to AIE-active. nih.gov This tunability makes AIE-active quinoxalines promising materials for advanced applications, including the fabrication of luminescent ultrathin films. bmglabtech.com

Applications in Organic Optoelectronics

The versatile electronic and photophysical properties of quinoxaline derivatives make them highly suitable for a range of applications in organic optoelectronics, particularly in organic light-emitting diodes (OLEDs). google.com Their electron-deficient nature makes them excellent electron-transporting materials (ETMs), while their tunable luminescence allows them to be used as emitters or hosts in the emissive layer. researchgate.netgoogle.com

Quinoxaline derivatives can be incorporated into various layers of an OLED device. They have been successfully used as materials for the electron transporting layer, the hole transporting layer, and as both hosts and guests (dopants) in the light-emitting layer. google.com The ability to modify the quinoxaline structure allows for the precise tuning of energy levels (HOMO/LUMO) to facilitate efficient charge injection and transport, leading to high-performance devices. researchgate.net

For example, a device using a chrysene-based quinoxaline derivative as a deep-blue emitter achieved an external quantum efficiency (EQE) of 4.13%. nih.gov In another instance, a carbazole-quinoxaline derivative (DCQ) was used as a host for a yellow phosphorescent emitter, demonstrating the versatility of these compounds. researchgate.net Furthermore, the development of dual-core structures incorporating quinoxaline-like moieties has led to deep-blue emitters with high efficiency and color purity, overcoming common issues like excimer formation seen in planar single-core chromophores. nih.gov The good thermal stability and ability to form stable amorphous films are additional advantages that make quinoxaline derivatives attractive for commercial OLED applications. google.com

Table 3: List of Chemical Compounds Mentioned

| Abbreviation / Trivial Name | Full Chemical Name |

| 2-(2-Furyl)quinoxaline | 2-(Furan-2-yl)quinoxaline |

| QDMA2 | 4,4'-((1E,1'E)-quinoxaline-2,3-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline) |

| DCQ | 2,3-di(9H-carbazol-9-yl)quinoxaline |

| 2-CPQ | 6-chloro-2,3-di(pyridine-2-yl)quinoxaline |

| TPO-AP | 4,5-diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole |

| TPE | Tetraphenylethene |

| DPA-BN-BFT, MeO-DPA-BN-BFT, DMA-DPA-BN-BFT | Functionalized Boron-Nitrogen Luminogens |

| 2,3-di(thiophen-2-yl)quinoxaline | 2,3-Di(thiophen-2-yl)quinoxaline |

Organic Light-Emitting Diodes (OLEDs) and Organic Light-Emitting Transistors (OLETs)

Derivatives of quinoxaline are recognized for their role as planar and rigid conjugated structures, making them valuable in the development of organic light-emitting diodes (OLEDs) and as ligands in light-emitting materials. nih.gov Their inherent luminescence and thermal stability are key attributes for these applications. google.com For instance, novel quinoxaline derivatives have been shown to increase the glass transition temperature (Tg) and improve thermal stability, allowing them to function effectively as a hole transporting layer, a host or guest in an emitting layer, or an electron transporting layer in an OLED device. google.com

In one study, a quinoxaline–fluorene co-polymer, PFQ10, was synthesized and demonstrated blue photoluminescence with an emission maximum at 459 nm and a relative fluorescence quantum yield of 0.37. elsevierpure.com When incorporated into an OLED, this co-polymer produced blue-green electroluminescence, highlighting the potential of quinoxaline-based materials in creating efficient light-emitting devices. elsevierpure.com While quinoxaline derivatives have been extensively used as electron-transporting materials in OLEDs, their application as materials for the hole-transporting layer and the host or guest of the emitting layer, either simultaneously or individually, has been less explored. google.com

Development of Organic Semiconductors with Charge Transporting Properties

The electron-deficient nature of the quinoxaline chromophore makes it a suitable component for constructing high-performance organic semiconductors. nih.gov In the design of these materials, a suitable donor structure can modulate the highest occupied molecular orbital (HOMO), while a suitable acceptor group, like quinoxaline, can adjust the lowest unoccupied molecular orbital (LUMO). frontiersin.org This tuning of frontier molecular orbital levels is crucial for achieving efficient charge injection from the electrode into the semiconductor layer. frontiersin.org

A study focused on a novel alternating donor-acceptor polymer, PQ1, which was synthesized using a quinoxaline derivative as the electron-deficient unit. nih.gov This polymer exhibited strong intramolecular charge transfer, a narrow electrochemical band gap, and a high HOMO energy level, all of which are beneficial for charge transport. nih.gov The resulting material demonstrated p-type semiconductor properties with a notable hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. nih.gov Such findings underscore the significant potential of quinoxaline-type chromophores in the creation of novel organic semiconductors for applications like organic field-effect transistors (OFETs). nih.gov Theoretical investigations based on first-principles calculations have also provided a framework for understanding and controlling the molecular packing and charge-transport properties of organic small-molecule semiconductors. nih.gov

Research on this compound as Advanced Dyes and Pigments

The versatile structure of this compound and its derivatives has led to their exploration as advanced dyes and pigments in various technological applications. Their ability to absorb and emit light, coupled with their electronic properties, makes them suitable for use in solar cells and for non-linear optical applications.

Design and Synthesis of Quinoxaline-Based Dyes for Solar Cells

Quinoxaline-based compounds have emerged as promising candidates for use in dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). rsc.orgrsc.org In DSSCs, for example, two novel organic sensitizers, FNE55 and FNE56, which contain a 6,7-difluoroquinoxaline (B3116332) moiety, have been designed and synthesized. rsc.org The introduction of fluorine atoms into the quinoxaline unit enhances its electron-withdrawing ability, leading to stronger push-pull interactions and a narrower energy band gap. rsc.org

In the realm of OSCs, recently developed quinoxaline-based acceptors have garnered interest due to their low reorganization energy and high potential for structural modification. rsc.org These characteristics contribute to reduced energy loss and improved charge generation and transport, ultimately enhancing the photovoltaic performance of the solar cells. rsc.orgrsc.org For instance, the modification of the A-DA'D-A molecular structure with a quinoxaline unit has shown considerable promise for increasing the open-circuit voltage (VOC) and power conversion efficiency (PCE). acs.org One study reported that a solar cell based on the acceptor AQx-2, which features a quinoxaline-containing central unit, achieved a significantly improved PCE of 16.64%. rsc.org

| Compound | Application | Key Finding | Power Conversion Efficiency (PCE) |

| FNE55 & FNE56 | Dye-Sensitized Solar Cells (DSSCs) | Introduction of fluorine enhances electron-withdrawing ability. rsc.org | Not specified |

| AQx-2 | Organic Solar Cells (OSCs) | Balanced charge transport and suppressed recombination. rsc.org | 16.64% rsc.org |

| BTP-3FBr | Organic Solar Cells (OSCs) | Asymmetric structure with Br and F substitution leads to suitable crystallization. acs.org | 18.34% acs.org |

| P3 | Polymer Solar Cells (PSCs) | 2-D conjugated polythiophene with bi(thienylenevinylene) side chains. acs.org | 3.18% acs.org |

Light-Harvesting Efficiencies of this compound Chromophores

The efficiency of solar cells and other light-dependent technologies hinges on the ability of their constituent chromophores to harvest light effectively. Quinoxaline-based dyes have demonstrated broad photoresponse, a crucial characteristic for efficient light harvesting. For instance, five novel metal-free organic dyes containing a dipentyldithieno[3,2-f:2',3'-h]quinoxaline (DPQ) unit were synthesized and showed broad absorption, with the absorption edges of some extending to 800 nm on TiO2 films. nih.gov

The light-harvesting efficiency (LHE) is a key parameter in determining the short-circuit current density (Jsc) in solar cells. jmaterenvironsci.com Theoretical studies using DFT (Density Functional Theory) have been employed to evaluate the LHE of quinoxalinone-based organic dyes. jmaterenvironsci.com These studies, along with experimental data, indicate that the structural organization of the light-harvesting complex plays a pivotal role in determining the efficiency of light-dependent reactions. nih.gov Highly fluorescent and photostable chromophores based on benzo heterocyclic systems, including quinoxalines, are being developed for wavelength conversion films to enhance the solar harvesting efficiency of photovoltaic devices. google.com

Non-Linear Optical (NLO) Properties

Quinoxaline derivatives have also been investigated for their non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. nih.gov Research on a series of soluble pyrrolo[1,2-a]quinoxalines has revealed significant off-resonant second hyperpolarizability (γ) and non-linear refractive index (n2) values. researchgate.net These properties were studied using the degenerate four-wave mixing technique at a wavelength of 800 nm with 70 fs pulses. researchgate.net The measured values for these quinoxaline derivatives were found to be comparable to or larger than those of similar molecular structures, indicating their potential for use in optical devices. researchgate.net

The Z-scan technique is another method used to measure NLO properties. For example, studies on fluorescein (B123965) dye doped with a polymer and nanoparticles have used this technique to determine the non-linear refractive index and absorption coefficient. mdpi.com The results showed a negative non-linear refractive index, indicating a self-defocusing phenomenon. mdpi.com The third-order non-linear optical susceptibility (χ⁽³⁾) and non-linear refractive index (n₂) can also be calculated from linear optical parameters. rsc.org

| Compound Family | NLO Property Investigated | Key Finding |

| Pyrrolo[1,2-a]quinoxalines | Second hyperpolarizability (γ) and non-linear refractive index (n₂) | Demonstrated large off-resonant γ and n₂ values, suggesting potential for optical device applications. researchgate.net |

| (N-alkylpyrrol-2-yl)squaraine derivatives | Second Harmonic Generation (SHG) | SHG arises from a surface-induced orientational effect. researchgate.net |

Electrochemical Behavior and Redox Studies of 2 2 Furyl Quinoxaline Systems

Cyclic Voltammetry and Electrochemical Band Gap Determination

Cyclic voltammetry (CV) is a principal technique used to investigate the redox properties of 2-(2-furyl)quinoxaline systems. CV measurements allow for the determination of crucial electronic parameters, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are essential for evaluating the potential of these materials in electronic devices.

The electrochemical band gap (E_g^el) can be calculated from the onset potentials of the oxidation (E_ox^onset) and reduction (E_red^onset) processes observed in the cyclic voltammogram, using the following equation:

E_g^el = e(E_ox^onset - E_red^onset)

In studies of polymers incorporating the 2,3-di(2-furyl)quinoxaline unit, the introduction of this acceptor moiety has been shown to broaden the valence and conduction bands, leading to smaller band gaps. sci-hub.cat For instance, polymers designed with this acceptor unit and various thiophene-based donor units exhibit optical band gaps ranging from 1.15 eV to 1.34 eV. sci-hub.cat

The HOMO and LUMO energy levels are determined from the onset oxidation and reduction potentials, respectively. nih.gov For example, in a study of two-dimensional quinoxaline-based polymers, the incorporation of different electron-withdrawing substituents on the quinoxaline (B1680401) ring systematically tuned these energy levels. A fluorine-substituted polymer (PBCl-MTQF) showed HOMO/LUMO levels of -5.06/-3.27 eV, while a cyano-substituted polymer (PBCl-MTQCN) had levels of -5.14/-3.38 eV. nih.gov This demonstrates the tunability of the electronic properties through chemical modification.

Table 1: Electrochemical Properties of this compound-based Polymers

| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Source |

|---|---|---|---|---|

| PBCl-MTQF | -5.06 | -3.27 | 1.79 | nih.gov |

This table is interactive. You can sort and filter the data.

Electron-Accepting and Electron-Transporting Properties

The quinoxaline moiety is a well-established electron acceptor, and this characteristic is central to the function of this compound derivatives in organic electronics. nih.govnih.gov These compounds are considered attractive electron-transporting materials for use in devices like organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.netd-nb.info

Their strong electron-accepting nature facilitates efficient electron injection and charge collection when used as components in electronic devices. beilstein-journals.org The combination of the electron-deficient quinoxaline core with various donor units allows for the creation of donor-acceptor (D-A) type polymers with tailored properties. sci-hub.cat In these systems, the 2,3-di(2-furyl)quinoxaline unit acts as the electron-accepting component, which is critical for their functionality. sci-hub.cat The resulting polymers often exhibit strong electron-acceptor characteristics and are considered good n-type (electron-transporting) conjugated polymers. sci-hub.cat

The performance of these materials is highly dependent on their molecular structure. For example, the strategic placement of side chains can significantly influence charge transport and device efficiency. beilstein-journals.org Furthermore, quinoxaline derivatives can serve as auxiliary acceptors, enhancing the electron injection process by optimizing the alignment of the LUMO energy level with the conduction band of other materials in a device, such as TiO₂ nanoparticles. d-nb.infobeilstein-journals.org

Electrochemical Reduction Mechanisms and Radical Anion Formation

The electrochemical reduction of 2-substituted quinoxalines in aprotic media proceeds through a distinct mechanism involving the formation of radical anions. abechem.comabechem.com Studies combining cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy have confirmed that the electrochemical conversion of these compounds involves a single-electron transfer to form a stable radical anion. abechem.comabechem.com This single-electron reduction mechanism is characteristic of the quinoxaline fragment itself. abechem.com

The process can be described by an electrochemical-chemical-electrochemical (ECE) mechanism, particularly in the presence of proton sources. d-nb.info The initial step is a reversible, one-electron reduction to form the radical anion (Q•⁻):

Q + e⁻ ⇌ Q•⁻

This radical anion is often stable enough to be detected spectroscopically. The stability of this intermediate is a key feature of the quinoxaline system's redox behavior. d-nb.info A linear correlation has been established between the reduction potential of various 2-substituted quinoxaline derivatives and their electron affinity, which confirms a unified radical-nature reduction mechanism across the series. abechem.comabechem.com This relationship allows for the comparison of their electron-accepting capabilities, which is valuable for screening potential candidates for further research and application. abechem.com

Mechanistic Research on Biological Relevance of 2 2 Furyl Quinoxaline Derivatives Excluding Clinical, Dosage, Safety

Investigating Molecular Interactions with Proteins and Enzymes

The biological effects of 2-(2-Furyl)quinoxaline derivatives are often rooted in their specific interactions with various proteins and enzymes, leading to the modulation of their functions.

Binding to Viral Proteins (e.g., NS1A, CypA, HIV-1 Reverse Transcriptase)

Quinoxaline (B1680401) derivatives have shown potential as antiviral agents through their ability to bind to crucial viral proteins. For instance, certain quinoxaline analogs can disrupt the binding of the influenza A virus NS1A protein to double-stranded RNA (dsRNA). nih.gov This interaction is critical for the virus's ability to counteract the host's immune response. Docking studies have suggested that these derivatives can engage in both hydrophilic and hydrophobic interactions within the active sites of viral proteins. nih.gov

In the context of HIV, the host protein Cyclophilin A (CypA) plays a complex role in the viral life cycle by binding to the HIV-1 capsid. nih.govbiorxiv.org While specific studies on this compound are not detailed, the broader class of quinoxaline derivatives has been investigated for their impact on HIV. For example, the quinoxaline derivative S-2720 acts as a potent inhibitor of HIV-1 reverse transcriptase (RT) activity and viral replication. nih.gov This inhibition is achieved by binding to the RT enzyme, though in a manner distinct from other non-nucleoside RT inhibitors. nih.gov This highlights the potential for quinoxaline-based compounds to interfere with viral replication through direct protein binding.

Table 1: Investigated Viral Protein Interactions of Quinoxaline Derivatives

| Viral Protein Target | Interacting Quinoxaline Derivative Class | Observed Mechanistic Effect |

| Influenza A NS1A | Quinoxaline analogs | Disrupts dsRNA binding to the NS1A protein. nih.gov |

| HIV-1 Reverse Transcriptase | S-2720 (a quinoxaline derivative) | Potent inhibition of enzyme activity and viral replication. nih.gov |

| HIV-1 Capsid (via CypA) | General (inferred) | Modulation of early steps in the HIV-1 replication cycle. nih.govbiorxiv.org |

Enzyme Inhibition Mechanisms (e.g., Soybean Lipoxygenase, PDGF Receptor Tyrosine Kinase)